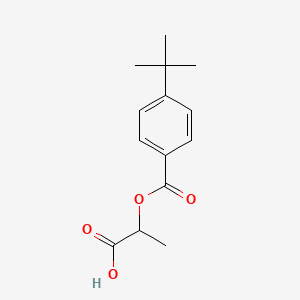
Benzoic acid,4-(1,1-dimethylethyl)-,1-carboxyethyl ester(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid,4-(1,1-dimethylethyl)-,1-carboxyethyl ester(9ci) is an organic compound with a complex structure that includes a benzoyl group and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid,4-(1,1-dimethylethyl)-,1-carboxyethyl ester(9ci) typically involves the esterification of 4-(2-Methyl-2-propanyl)benzoic acid with propanoic acid. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid,4-(1,1-dimethylethyl)-,1-carboxyethyl ester(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
Benzoic acid,4-(1,1-dimethylethyl)-,1-carboxyethyl ester(9ci) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzoic acid,4-(1,1-dimethylethyl)-,1-carboxyethyl ester(9ci) involves its interaction with specific molecular targets. The benzoyl group can participate in electrophilic aromatic substitution reactions, while the propanoic acid moiety can undergo typical carboxylic acid reactions. These interactions can affect various biochemical pathways and molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylphenyl)propanoic acid: Similar structure but lacks the benzoyl group.
4-(2-Methyl-2-propanyl)benzoic acid: Contains the benzoyl group but lacks the propanoic acid moiety.
Uniqueness
Benzoic acid,4-(1,1-dimethylethyl)-,1-carboxyethyl ester(9ci) is unique due to the presence of both the benzoyl and propanoic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
177664-56-1 |
|---|---|
Formule moléculaire |
C14H18O4 |
Poids moléculaire |
250.294 |
Nom IUPAC |
2-(4-tert-butylbenzoyl)oxypropanoic acid |
InChI |
InChI=1S/C14H18O4/c1-9(12(15)16)18-13(17)10-5-7-11(8-6-10)14(2,3)4/h5-9H,1-4H3,(H,15,16) |
Clé InChI |
PKESANRWRSNJHN-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)OC(=O)C1=CC=C(C=C1)C(C)(C)C |
Synonymes |
Benzoic acid, 4-(1,1-dimethylethyl)-, 1-carboxyethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



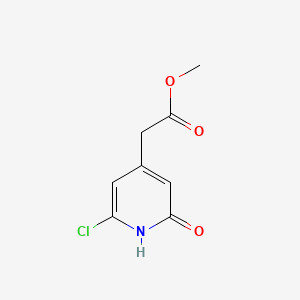
![Carbamic acid, [2-(3-aminopropoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B574095.png)
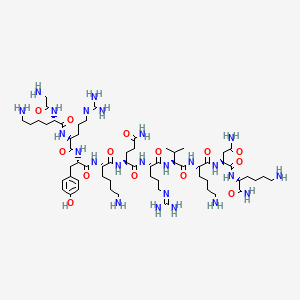
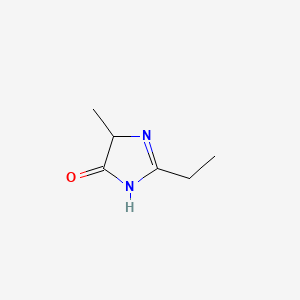
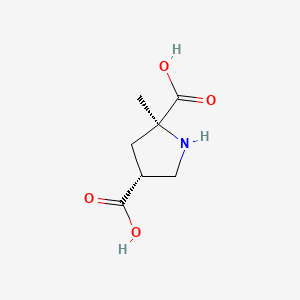
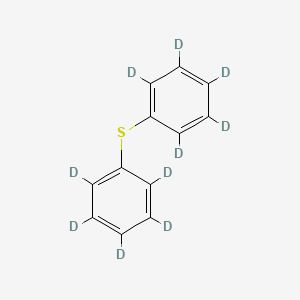
![3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one](/img/structure/B574102.png)

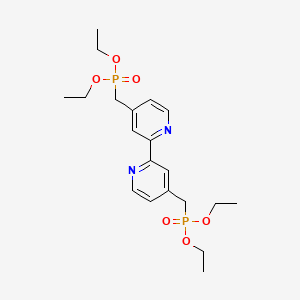

![5-Isopropyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B574107.png)
![diethyl [38,39,40,41,42-pentakis(diethoxyphosphoryloxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl] phosphate](/img/structure/B574108.png)
